6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 315249-19-5
VCID: VC21498770
InChI: InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26)
SMILES: CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51
Molecular Formula: C22H19N5O
Molecular Weight: 369.4g/mol

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.: 315249-19-5

Cat. No.: VC21498770

Molecular Formula: C22H19N5O

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 315249-19-5

Specification

CAS No. 315249-19-5
Molecular Formula C22H19N5O
Molecular Weight 369.4g/mol
IUPAC Name 6-amino-4-(9-ethylcarbazol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26)
Standard InChI Key RWCNWFQCWFDSMT-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51
Canonical SMILES CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound comprising several key structural elements. The core structure includes a 9-ethyl-9H-carbazole moiety connected at the C-3 position to a dihydropyrano[2,3-c]pyrazole ring system. This creates a complex molecule with multiple functional groups that contribute to its chemical and biological properties.

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number315249-19-5
Molecular FormulaC₂₂H₁₉N₅O
Molecular Weight369.4 g/mol
Structural Components9-ethyl-9H-carbazole unit, dihydropyranopyrazole ring, amino group, cyano group, methyl group

The compound contains five nitrogen atoms distributed across the carbazole and pyranopyrazole portions of the molecule, along with one oxygen atom in the pyran ring. These heteroatoms, combined with the amino and cyano functional groups, create multiple sites for hydrogen bonding and other intermolecular interactions.

Structural Features and Reactivity

The carbazole portion of the molecule consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole ring, a common feature in many biologically active compounds . The 9-position of the carbazole is substituted with an ethyl group, which is known to influence the electronic properties and reactivity of the carbazole system .

The dihydropyranopyrazole portion contains multiple functional groups including:

  • An amino group at position 6

  • A cyano (nitrile) group at position 5

  • A methyl group at position 3

These functional groups create multiple reactivity centers that can participate in various chemical transformations. The amino group serves as a nucleophilic site, while the cyano group can undergo numerous reactions including hydrolysis, reduction, and addition reactions.

Synthesis Methods

Precursor Preparation

The synthesis of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically begins with the preparation of key intermediates, particularly 3-amino-9-ethylcarbazole. This precursor is synthesized through a three-step reaction sequence :

  • Alkylation of carbazole with ethyl bromide in acetone at room temperature in the presence of potassium hydroxide, yielding 9-ethylcarbazole.

  • Nitration of 9-ethylcarbazole using nitric acid in 1,2-dichloroethane at 0°C to produce 3-nitro-9-ethylcarbazole.

  • Reduction of 3-nitro-9-ethylcarbazole using tin in hydrochloric acid to obtain 3-amino-9-ethylcarbazole .

This synthetic pathway is crucial because 3-amino-9-ethylcarbazole serves as the key building block for constructing the target compound. The amino group at position 3 of the carbazole exhibits unique reactivity, capable of participating in various chemical transformations with both C-2 and C-4 positions showing nucleophilic character .

Multicomponent Reaction Approach

The final construction of the dihydropyrano[2,3-c]pyrazole portion likely employs a multicomponent reaction strategy. Recent advances in synthetic methodologies have introduced more efficient approaches for synthesizing pyranopyrazole derivatives. One such method involves a water-SDS-[BMIm]Br composite system for one-pot synthesis, which offers several advantages :

  • Elimination of volatile organic solvents and chromatography

  • Higher yields and shorter reaction times

  • Prevention of undesirable side reactions

  • Complete recyclability of the reaction medium

  • Scalability without loss of efficiency

  • Enhanced selectivity

This synthetic approach aligns with green chemistry principles by reducing environmental impact while improving reaction efficiency. The one-pot nature of the process is particularly valuable for constructing complex heterocyclic systems like the dihydropyranopyrazole portion of our target compound.

Structural Confirmation and Characterization

Analytical Methods

The structural confirmation of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically employs multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR analyses provide information about the hydrogen and carbon environments in the molecule. Additionally, two-dimensional techniques such as ¹H-¹H COSY (Correlation Spectroscopy) help establish connectivity relationships between protons .

  • X-ray crystallography: This technique provides definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the molecule .

  • Mass spectrometry: This technique confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.

  • Infrared spectroscopy: IR analysis identifies key functional groups such as the amino, cyano, and aromatic moieties through their characteristic absorption bands.

Structural Isomerism

An interesting aspect of dihydropyranopyrazole compounds is the potential for tautomerism between 2,4-dihydropyranopyrazoles and 1,4-dihydropyranopyrazoles. Density functional theory (DFT) calculations at the B3LYP/6311G** level have been employed to determine the energetically favorable optimized structure between these tautomeric forms . Such computational studies help explain the preferential formation of specific tautomers and provide insight into the molecule's stability and reactivity.

Biological Activities and Applications

Materials Science Applications

Beyond biological applications, the structural features of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suggest potential uses in materials science:

  • The extended conjugated system created by the combination of carbazole and pyranopyrazole rings could produce interesting photophysical properties suitable for optoelectronic applications.

  • Carbazole-containing compounds have been utilized in functional materials applications including:

    • Optical devices

    • Chemosensors

    • Organic light-emitting diodes (OLEDs)

    • Laser active media

  • The presence of multiple functional groups provides opportunities for further chemical modifications to tune specific material properties.

Structure-Activity Relationships

Key Structural Elements

The biological and material properties of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are likely influenced by several key structural elements:

Reactivity Considerations

The chemical reactivity of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be partially understood by examining the properties of 3-amino-9-ethylcarbazole. The amino group at position 3 of the carbazole exhibits nucleophilic behavior and influences the reactivity of adjacent carbon atoms (C-2 and C-4) through mesomeric effects . This reactivity pattern has been utilized to construct diverse heterocyclic systems fused to the carbazole nucleus, including pyrrole, thiazole, indolone, and pyridine structures .

Similarly, the amino group at position 6 of the pyranopyrazole portion can participate in various transformations, potentially serving as a site for further functionalization through reactions such as acylation, alkylation, or formation of Schiff bases.

Future Research Directions

Synthetic Optimization

Future research on 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may focus on developing more efficient synthetic routes. The water-SDS-[BMIm]Br composite system mentioned earlier represents a promising approach for green synthesis , but additional optimization could further improve yields and reduce reaction times.

Potential areas for synthetic improvement include:

  • Development of more selective catalysts

  • Application of microwave-assisted synthesis techniques

  • Exploration of alternative multicomponent reaction conditions

  • Implementation of flow chemistry approaches for continuous production

Expanded Biological Evaluation

Comprehensive evaluation of the biological activities of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is warranted, including:

  • Antimicrobial screening against a broad spectrum of bacterial and fungal pathogens

  • Evaluation of anticancer potential against diverse cancer cell lines

  • Assessment of anti-inflammatory and antioxidant properties

  • Investigation of potential interactions with specific biological targets

  • Structure-activity relationship studies through systematic modification of key functional groups

Materials Applications Development

The unique structural features of this compound suggest potential applications in materials science that deserve further exploration:

  • Evaluation of photophysical properties for potential use in optoelectronic devices

  • Investigation of self-assembly behavior for potential supramolecular applications

  • Development of sensors based on specific interactions with analytes of interest

  • Exploration of polymer chemistry applications through incorporation into macromolecular structures

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